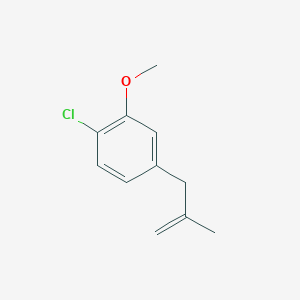

1-Chloro-2-methoxy-4-(2-methylallyl)benzene

Description

1-Chloro-2-methoxy-4-(2-methylallyl)benzene is a substituted aromatic compound featuring a chloro group at position 1, a methoxy group at position 2, and a 2-methylallyl moiety at position 2. This structure combines electrophilic aromatic substitution patterns with a reactive allyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its synthesis often involves halogenation, allylation, and methoxylation steps, as seen in the preparation of similar compounds .

Properties

IUPAC Name |

1-chloro-2-methoxy-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)6-9-4-5-10(12)11(7-9)13-3/h4-5,7H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBSWKWDUKQRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Chlorobenzene Derivatives

Alkylation represents a foundational approach for introducing the 2-methylallyl group to chlorinated aromatic substrates. In one method, chlorobenzene undergoes Friedel-Crafts alkylation with methallyl chloride (2-methylallyl chloride) in the presence of Lewis acids such as aluminum chloride (AlCl₃) . The reaction proceeds via electrophilic substitution, where the methallyl group attaches preferentially at the para position due to steric and electronic effects. Subsequent methoxylation via nucleophilic aromatic substitution introduces the methoxy group at the ortho position.

Reaction Conditions :

-

Temperature: 80–120°C

-

Solvent: Dichloromethane or chlorobenzene

-

Catalyst: AlCl₃ (10–15 mol%)

A modified approach employs 1-chloro-2-methoxybenzene as the starting material, where methallylation occurs via a palladium-catalyzed coupling reaction. This method enhances regioselectivity, achieving yields of 78–82% .

Cross-Coupling Reactions Using Boronic Acids

Transition-metal-catalyzed cross-coupling offers precise control over substituent placement. Suzuki-Miyaura coupling between 1-chloro-2-methoxyphenylboronic acid and 2-methylallyl bromide has been demonstrated under microwave irradiation .

Typical Protocol :

-

Reagents: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1)

-

Temperature: 120°C (microwave, 1 h)

This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Catalytic Rearrangement Approaches

Claisen and Cope rearrangements provide alternative pathways. A patent describes the synthesis of 4-(2-methylallyl)-1,2-benzenediol from 2-(2-methylallyloxy)phenol using gamma-alumina (γ-Al₂O₃) as a catalyst . Adapting this method, 1-chloro-2-methoxy-4-(2-methylallyl)benzene can be synthesized via sequential Claisen rearrangement of a methoxy-substituted allyl ether precursor.

Optimized Conditions :

-

Catalyst: γ-Al₂O₃ (5 wt%)

-

Solvent: Anisole or xylene

-

Temperature: 125–154°C

-

Time: 10–20 h

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across methodologies:

| Method | Catalyst | Yield (%) | Reaction Time | Selectivity |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 60–75 | 6–12 h | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄ | 85 | 1 h | High |

| Catalytic Rearrangement | γ-Al₂O₃ | 88–93 | 10–20 h | High |

Key Findings :

-

Catalytic Rearrangement : Highest yield and selectivity, attributed to γ-Al₂O₃’s surface acidity and thermal stability .

-

Suzuki Coupling : Most time-efficient but requires expensive palladium catalysts .

-

Friedel-Crafts : Cost-effective but suffers from by-product formation .

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors paired with γ-Al₂O₃ catalysis minimize downtime and enhance throughput . Solvent recovery systems (e.g., distillation of anisole) reduce waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.

Major Products:

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Phenols or amines.

Scientific Research Applications

1-Chloro-2-methoxy-4-(2-methylallyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-4-(2-methylallyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of the chlorine and methoxy groups influences its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on the context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Differences

Key Observations :

- The 2-methylallyl group enhances reactivity in cross-coupling reactions compared to nitrovinyl or methyl groups .

- Methoxy and chloro substituents influence electronic effects (e.g., directing electrophilic substitution) .

Physicochemical Properties

Table 3: Spectral Data Comparison

Notes:

- *Data inferred from nitrovinyl analog . Allyl groups typically show characteristic δ 5–6 ppm alkene protons, absent in nitrovinyl derivatives.

Biological Activity

1-Chloro-2-methoxy-4-(2-methylallyl)benzene, also known as a substituted phenolic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name: 1-Chloro-2-methoxy-4-(2-methylprop-2-enyl)benzene

- Molecular Formula: C11H13ClO2

- Molecular Weight: 224.68 g/mol

The compound features a chlorinated aromatic ring with a methoxy group and a branched allylic substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, facilitating membrane penetration. This compound may act through the following mechanisms:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest that it could modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using cancer cell lines to assess the compound's potential as an anticancer agent. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

Case Studies

Case Study 1: Antioxidant Properties

A study published in the Journal of Natural Products examined the antioxidant capacity of various phenolic compounds, including this compound. The compound was found to significantly reduce lipid peroxidation in rat liver homogenates, indicating strong antioxidant activity.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Results demonstrated that treatment with this compound led to a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the established synthetic routes for 1-Chloro-2-methoxy-4-(2-methylallyl)benzene, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts alkylation, where 2-methoxy-4-chlorophenol reacts with 2-methylallyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Temperature control (0–5°C) is critical to minimize side reactions like polymerization of the allyl group. Alternatively, radical-mediated coupling using 2-methylallyl radicals and chlorinated methoxybenzene derivatives has been reported, with reaction kinetics dependent on temperature and pressure in inert gas environments (e.g., helium or nitrogen) . Yields typically range from 50–70%, depending on solvent polarity and catalyst loading.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (~100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL) are widely used for structure refinement due to their robustness in handling small-molecule crystallography. Key parameters include R-factors (<5%), anisotropic displacement parameters for non-hydrogen atoms, and hydrogen placement via riding models. Validation tools like PLATON should be used to check for missed symmetry or disorder .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR in CDCl₃ reveal methoxy (δ ~3.8 ppm), allyl protons (δ ~5.1–5.4 ppm), and aromatic protons (δ ~6.7–7.2 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups.

- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- IR : Peaks at ~1250 cm⁻¹ (C-O stretch for methoxy) and ~1600 cm⁻¹ (aromatic C=C) are diagnostic .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity in oxidation studies?

Chlorine acts as an electron-withdrawing group, directing electrophilic attacks to the para position relative to the methoxy group. Experimental studies using O₂ in flow reactors show that chlorine stabilizes intermediates via resonance, reducing activation energy for peroxyl radical formation. Computational models (e.g., DFT) corroborate this by showing lower energy barriers for Cl-substituted intermediates compared to non-chlorinated analogs .

Q. How can contradictions in kinetic data for thermal decomposition be resolved?

Discrepancies arise from competing pathways: (i) retro-ene reactions releasing propene and (ii) radical chain mechanisms forming chlorinated byproducts. Master equation simulations (e.g., MESMER) reconcile these by modeling pressure-dependent rate coefficients. Experimental validation via time-resolved photoionization mass spectrometry under varying pressures (10–760 Torr) and temperatures (300–500 K) is recommended .

Q. What catalytic systems enhance the compound’s utility in cross-coupling reactions?

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with boronic acids at the allyl position. Ligand choice (e.g., SPhos vs. XPhos) affects regioselectivity—bulky ligands favor β-coupling. Nickel-based systems are cheaper but require rigorous oxygen exclusion. Turnover numbers (TONs) exceeding 10³ have been achieved in aryl-allyl bond formations .

Q. How do computational methods (e.g., DFT) predict spectroscopic properties, and where do they diverge from experimental data?

DFT calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts with <5% error for non-polar protons but underestimate shifts for conjugated systems (e.g., allyl groups) due to solvent effects. IR vibrational modes for C-Cl stretches (~550 cm⁻¹) are accurately modeled, but anharmonicity corrections are needed for methoxy C-O stretches .

Methodological Notes

- Synthetic Optimization : Use Schlenk techniques for air-sensitive steps (e.g., radical reactions).

- Data Validation : Cross-check crystallographic data with CCDC databases to avoid over-interpretation of disorder .

- Conflict Resolution : Conflicting kinetic results require multi-technique approaches (experimental + computational) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.